molecular formula C12H15B B1337486 1-Bromo-2-cyclohexylbenzene CAS No. 59734-92-8

1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486
CAS No.: 59734-92-8
M. Wt: 239.15 g/mol
InChI Key: BXMDAGGQRIDSPA-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclohexylbenzene is an organic compound with the molecular formula C12H15Br. It is a brominated derivative of cyclohexylbenzene, characterized by a bromine atom attached to the benzene ring at the 1-position and a cyclohexyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-2-cyclohexylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-cyclohexylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Another method involves the reaction of 1,2-dibromobenzene with cyclohexylmagnesium bromide (Grignard reagent) to form this compound . This reaction is carried out in an inert atmosphere, usually under reflux conditions, to achieve high yields.

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2-cyclohexylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-bromo-2-cyclohexylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In reduction reactions, the bromine atom is removed, and the aromatic ring is restored. In oxidation reactions, the compound undergoes oxidative cleavage, leading to the formation of carboxylic acids or other oxidized products .

Comparison with Similar Compounds

1-Bromo-2-cyclohexylbenzene can be compared with other brominated aromatic compounds, such as:

This compound is unique due to the presence of both the bromine atom and the cyclohexyl group, which impart distinct chemical and physical properties to the compound.

Properties

IUPAC Name

1-bromo-2-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDAGGQRIDSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449311
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-92-8
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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